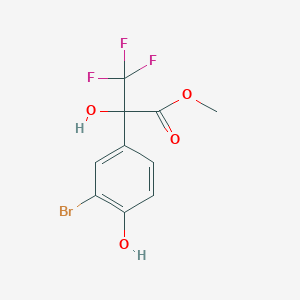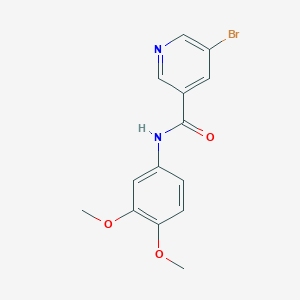
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate is a chemical compound with the molecular formula C21H25NO5S and a molecular weight of 403.49 g/mol . This compound is known for its unique structure, which includes a phenyl group, a benzoate ester, and a dipropylsulfamoyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate involves several steps. One common method includes the esterification of 4-(dipropylsulfamoyl)benzoic acid with 2-oxo-2-phenylethanol. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The product is then purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, affecting metabolic processes and leading to its biological effects .
Comparación Con Compuestos Similares
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate can be compared with other similar compounds, such as:
2-Oxo-2-phenylethyl 4-(dimethylsulfamoyl)benzoate: This compound has a similar structure but with dimethyl groups instead of dipropyl groups, leading to different chemical and biological properties.
2-Oxo-2-phenylethyl 4-(diethylsulfamoyl)benzoate: The presence of diethyl groups instead of dipropyl groups can affect the compound’s reactivity and applications.
2-Oxo-2-phenylethyl 4-(dibutylsulfamoyl)benzoate: The larger butyl groups can lead to differences in solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C21H25NO5S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
phenacyl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C21H25NO5S/c1-3-14-22(15-4-2)28(25,26)19-12-10-18(11-13-19)21(24)27-16-20(23)17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 |
Clave InChI |
XZLKOSUTCCGEPP-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea](/img/structure/B15005483.png)
![4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate](/img/structure/B15005488.png)

![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)
![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-2-fluorobenzamide](/img/structure/B15005540.png)
![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)
